The thiazole ring, first characterized by Hantzsch and Weber in 1887 [1], has evolved from a chemical curiosity to a cornerstone of medicinal chemistry. Its integration into pharmaceuticals began with natural products like vitamin B1 (thiamine), where the thiazolium ring acts as a coenzyme precursor [7]. The mid-20th century marked a turning point with synthetic thiazoles entering clinical use: sulfathiazole (1941) became a frontline antimicrobial [1] [3], while bleomycins (1960s) demonstrated potent antitumor activity through DNA cleavage [3]. Contemporary drug discovery exploits this scaffold in kinase inhibitors like dasatinib (chronic myeloid leukemia) and alpelisib (breast cancer), both FDA-approved drugs relying on 2-aminothiazole pharmacophores for target engagement [9]. Over 18 FDA-approved drugs now contain thiazole, with derivatives comprising >30% of recent anticancer patents [2] [9]. This progression underscores the scaffold’s adaptability to diverse therapeutic targets.
Table 1: Evolution of Key Thiazole-Containing Therapeutics
| Era | Compound | Therapeutic Application | Structural Feature |
|---|---|---|---|
| Pre-1950 | Vitamin B₁ (Thiamine) | Cofactor deficiency | Thiazolium ring |
| 1940s-1960s | Sulfathiazole | Antibacterial | 2-Aminothiazole |
| 1970s-1990s | Bleomycin A₂ | Antitumor antibiotic | Poly-thiazole peptide |
| 2000s-Present | Dasatinib | Tyrosine kinase inhibitor | 2-Aminothiazole-5-carboxamide |
| 2000s-Present | Alpelisib | PI3Kα inhibitor | 5-Chlorothiazole core |
CAS No.:
CAS No.: 444811-29-4
CAS No.: 55256-53-6
CAS No.:
CAS No.: 1338578-34-9
CAS No.: 627-34-9